![molecular formula C21H23N3O3S B2358625 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260930-27-5](/img/no-structure.png)
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 3,4-dihydroquinolin-1(2H)-yl group, a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group, and a 2-methylpropyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, 3,4-dihydroquinolin-1(2H)-yl derivatives can be synthesized using the Castagnoli–Cushman reaction .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
The compound's structure suggests it could play a role in the synthesis of new chemical entities. For example, the synthesis of quinolinone derivatives has been explored for their antioxidant properties in lubricating greases, showing how structural modifications can impact chemical functionality and application (Hussein, Ismail, & El-Adly, 2016). Additionally, cyclization reactions involving similar structures have led to the synthesis of pyrimidine-annulated heterocycles, highlighting the versatility of such compounds in creating complex heterocyclic systems (Majumdar & Mukhopadhyay, 2003).
Antimicrobial and Antitumor Agents
Compounds with related structures have shown potential as antimicrobial and antitumor agents. For instance, derivatives of dihydroquinolines have been evaluated for their inhibitory activity against bacterial dihydrofolate reductase, indicating potential applications in the development of new antibiotics (Johnson et al., 1989). Furthermore, substituted naphthalimides, a class of compounds with structural similarities, have been studied for their anticancer activities, demonstrating the potential of such molecules in therapeutic applications (Mukherjee et al., 2010).
Materials Science
The synthesis of new materials with unique electronic properties is another application area. For example, the development of novel electron-accepting polymers for all-polymer solar cells involves the use of compounds with similar structural motifs, indicating the relevance of such molecules in advancing materials science (Jung et al., 2014).
Biochemical Applications
The compound's structure suggests potential for biochemical applications, such as the development of fluorescent chemosensors for the detection of metal ions, demonstrating the intersection of organic chemistry with biochemistry and environmental sensing (Jang et al., 2018).
Future Directions
properties
CAS RN |
1260930-27-5 |
|---|---|
Product Name |
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C21H23N3O3S |
Molecular Weight |
397.49 |
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H23N3O3S/c1-14(2)12-24-20(26)19-17(9-11-28-19)23(21(24)27)13-18(25)22-10-5-7-15-6-3-4-8-16(15)22/h3-4,6,8-9,11,14H,5,7,10,12-13H2,1-2H3 |
InChI Key |
UPMXKPGOEVLSEF-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



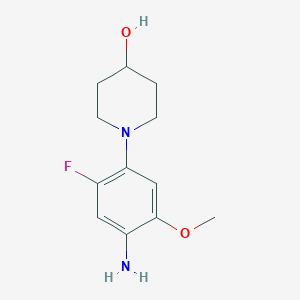
![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)
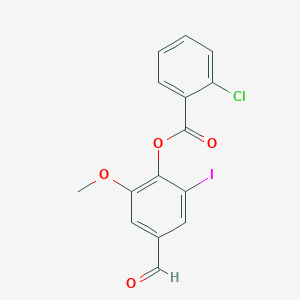
![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
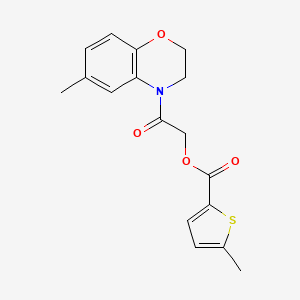
![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)
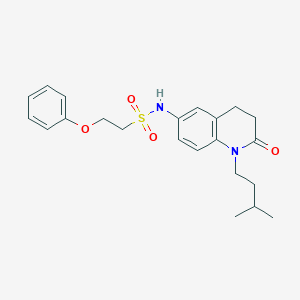
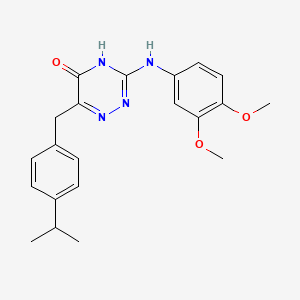
![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)
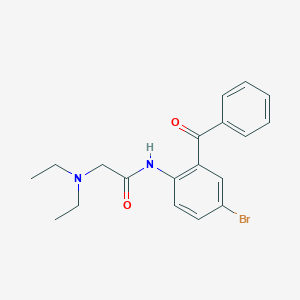
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)